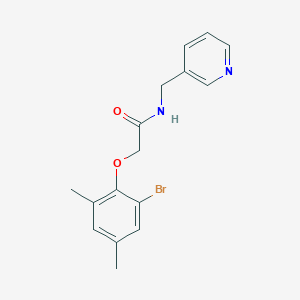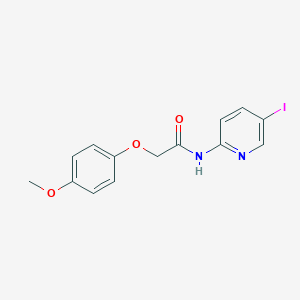
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as TAK-063, is a novel compound that has been developed for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective antagonist of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the synaptic cleft. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and cognitive function. By inhibiting GlyT1, this compound increases the availability of glycine in the synaptic cleft, leading to enhanced NMDA receptor function and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in preclinical studies, particularly in tasks that require attention, working memory, and executive function. The compound has also been shown to reduce symptoms of schizophrenia, such as positive and negative symptoms, and improve social behavior. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for GlyT1, which reduces the risk of off-target effects. Additionally, the compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its limited solubility, which can make it difficult to formulate for in vivo studies.
Zukünftige Richtungen
There are several future directions for research on N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the potential use of the compound in combination with other drugs for the treatment of schizophrenia and other psychiatric disorders. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans. Finally, research is needed to identify biomarkers that can predict response to this compound and to optimize dosing regimens for individual patients.
Conclusion:
This compound is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders. The compound's selectivity for GlyT1 and favorable safety profile make it an attractive candidate for further development. However, further research is needed to fully elucidate the compound's mechanism of action and to investigate its long-term safety and efficacy in humans.
Synthesemethoden
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex compound that requires a multi-step synthesis process. The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide to form the intermediate product. The intermediate product is then treated with ammonia to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders such as schizophrenia, depression, anxiety, and cognitive impairment. The compound has shown promising results in preclinical studies, demonstrating its ability to improve cognitive function and reduce symptoms of schizophrenia.
Eigenschaften
Molekularformel |
C19H20N2O4S |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C19H20N2O4S/c1-10-2-4-12-15(8-10)26-19(16(12)17(20)22)21-18(23)11-3-5-13-14(9-11)25-7-6-24-13/h3,5,9-10H,2,4,6-8H2,1H3,(H2,20,22)(H,21,23) |
InChI-Schlüssel |
APPKJYBPYMDUBD-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Kanonische SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B250697.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250698.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B250701.png)
![2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250704.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![4-ethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250706.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)





